molecular formula C9H9N3O B1287698 7-Methoxyquinazolin-4-amine CAS No. 21560-97-4

7-Methoxyquinazolin-4-amine

Cat. No.: B1287698
CAS No.: 21560-97-4
M. Wt: 175.19 g/mol
InChI Key: OPTQENVXDQCIOV-UHFFFAOYSA-N
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Description

7-Methoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

7-Methoxyquinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial and antitumor activities . The primary targets of this compound are believed to be the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR and epidermal growth factor receptor (EGFR) kinase , which play crucial roles in microbial biofilm formation and cancer cell proliferation, respectively.

Mode of Action

The interaction of this compound with its targets results in significant changes in their activities. In the case of Pseudomonas aeruginosa, it inhibits biofilm formation at sub-minimum inhibitory concentrations . For EGFR kinase, it is suggested that quinazolinone analogs, including this compound, act as inhibitors .

Biochemical Pathways

The compound affects several biochemical pathways. In Pseudomonas aeruginosa, it suppresses virulence factors such as exopolysaccharide production and twitching motility, both of which are crucial for biofilm formation and bacterial pathogenicity . In cancer cells, it is believed to interfere with the signaling pathways regulated by EGFR kinase .

Pharmacokinetics

The adme properties of a compound significantly impact its bioavailability and efficacy

Result of Action

The action of this compound leads to molecular and cellular effects. It inhibits biofilm formation in Pseudomonas aeruginosa and decreases other virulence factors without affecting bacterial growth . In cancer cells, it shows antiproliferative activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to certain environments can impact the isomer profile of compounds, affecting their bioactivity

Properties

IUPAC Name

7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQENVXDQCIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604328
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21560-97-4
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyquinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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